Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]-
Description
Bicyclo[2.2.1]heptan-2-one (norbornanone) derivatives are widely studied for their rigid bicyclic framework, which imparts unique steric and electronic properties. The compound Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- (hereafter referred to as Compound A) features a norbornanone core substituted with two methyl groups at position 7 and a piperidinylsulfonylmethyl group at position 1 (Figure 1).
Below, we compare Compound A with key analogs, focusing on structural variations, synthesis strategies, and functional outcomes.
Properties
IUPAC Name |
7,7-dimethyl-1-(piperidin-1-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-14(2)12-6-7-15(14,13(17)10-12)11-20(18,19)16-8-4-3-5-9-16/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWDQDRSMYNLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the bicyclic heptanone structure, followed by the introduction of the dimethyl groups and the piperidinylsulfonylmethyl group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]heptan-2-one, 7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Piperazinyl vs. Piperidinyl Sulfonamide Derivatives
Compound A contains a piperidinylsulfonylmethyl group. In contrast, 7,7-dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one (CAS 1119391-83-1) substitutes the piperidine ring with a pyridinyl-piperazinyl group. Key differences include:
- Molecular weight : The piperazinyl analog has a molecular weight of 377.51 g/mol , while Compound A’s piperidinyl variant is slightly lighter (~363 g/mol, estimated).
- Synthetic routes : Piperazinyl derivatives are often synthesized via nucleophilic substitution of bromomethyl intermediates (e.g., using pyridinylpiperazine), whereas piperidinyl analogs may require alternative sulfonylation protocols .
Table 1. Comparison of Piperidinyl and Piperazinyl Analogs
| Substituent | Molecular Weight (g/mol) | Key Applications | Reference |
|---|---|---|---|
| Piperidinylsulfonyl | ~363 | Synthetic intermediate | [5, 19] |
| Pyridinylpiperazinyl | 377.51 | Pharmacological research | [18, 19] |
Pyrrolidinyl and Thiourea Derivatives
Replacing the piperidinyl group with pyrrolidinyl (e.g., 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole) introduces a smaller, five-membered ring. Similarly, thiourea derivatives (e.g., Compound 58 in ) demonstrate how substituents like adamantyl or trifluoromethylphenyl groups influence catalytic activity and melting points:
Halogenated and Aromatic Derivatives
Chlorinated analogs (e.g., tert-butyl 4-(5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carbonyl)piperidine-1-carboxylate) highlight the impact of halogenation on reactivity. These compounds exhibit higher melting points (~100–120°C) due to enhanced intermolecular interactions, contrasting with non-halogenated derivatives .
Key Methods for Bicyclo[2.2.1]heptan-2-one Derivatives
- Bromomethyl intermediates: –2 describe the synthesis of benzenesulfonamide derivatives via bromomethyl substitution, a common route for sulfonamide-functionalized norbornanones.
- Carbonyldiimidazole activation : details coupling reactions using 1,1′-carbonyldiimidazole (CDI) to form amide or ester linkages, yielding tert-butyl carbamate derivatives in 63–66% yields .
- Stereoselective synthesis : emphasizes the role of stereochemistry (e.g., (1R,2S,4R) configurations) in dictating catalytic activity, achieved via chiral auxiliaries or resolution .
Physical and Spectral Properties
- NMR shifts : The tert-butyl carbamate derivative () shows characteristic $^{13}\text{C}$-NMR peaks at δ 28.4 (3×CH$_3$) and 79.7 ppm (C), while thiourea derivatives exhibit downfield shifts for NH protons (δ 13.80–16.65 ppm) .
- IR spectra : Sulfonyl and carbonyl stretches appear at 1650–1703 cm$^{-1}$ , consistent across analogs .
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